molecular formula C18H20N4O4S B118349 Des(methoxycarbonyl) Febantel CAS No. 92088-58-9

Des(methoxycarbonyl) Febantel

Cat. No. B118349
CAS RN: 92088-58-9
M. Wt: 388.4 g/mol
InChI Key: BKUWUQNLCHLEQV-UHFFFAOYSA-N
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Description

Des(methoxycarbonyl) Febantel, also known as Febantel Impurities, is a potent anthelmintic agent widely used in veterinary medicine to treat parasitic infections in animals . It is a prodrug of Febantel, which is rapidly converted to the active metabolite febantel sulfone after oral administration . The active metabolite selectively targets and destroys the nerve cells of parasitic worms, resulting in their paralysis and eventual elimination from the host animal’s body .


Synthesis Analysis

The synthesis of this compound involves several steps. The metabolic pathway of Febantel shows that it gets converted directly to either fenbendazole or oxfendazole, which is achieved via Febantel sulfoxide as an intermediate .


Molecular Structure Analysis

This compound belongs to the benzimidazole-isoquinoline class of compounds . The molecular formula of the drug is C18H20N4O4S, and its molecular weight is 388.44 g/mol .


Chemical Reactions Analysis

Febantel is susceptible to degradation under various stress conditions except thermal and oxidative stress . Five major unknown degradation products were identified and characterized by LC-MS/MS .


Physical And Chemical Properties Analysis

This compound has a melting point of 174-177°C and a density of 1.31±0.1 g/cm3 . It is slightly soluble in water and ethanol but soluble in organic solvents like chloroform and methylene chloride .

Scientific Research Applications

Deep Eutectic Solvents: Fundamentals and Applications

Introduction to DES Deep eutectic solvents (DESs) are emerging as versatile, eco-friendly alternatives to traditional solvents. Characterized by their low melting points and tunable physicochemical properties, DESs offer a promising avenue for various scientific applications, including green chemistry, material science, and electrochemistry. Their potential lies in the ability to design solvents with specific properties by simply adjusting the components and their ratios (Hansen et al., 2020).

Extraction of Phenolic Compounds One significant application of DESs is in the extraction of bioactive compounds from natural sources. The role of hydrogen bond donors in DES formulations has been crucial in enhancing the efficiency of extracting phenolic compounds, which are important for their antioxidant properties. This application underscores the importance of DESs in food chemistry and natural product research (Rente et al., 2021).

Porous Materials Development DES-based materials, particularly in the preparation of porous structures, have seen considerable interest. These applications span across chemical research, offering new pathways to develop materials with desirable properties for catalysis, adsorption, and separation processes. The superiority of DESs over traditional ionic liquids in this domain is highlighted, demonstrating their potential for innovative material science applications (Li et al., 2018).

Green Extraction Media In the pursuit of sustainable and green extraction methods, DESs have been identified as effective solvents for isolating bioactive compounds from medicinal plants. This approach not only offers an eco-friendly alternative but also enhances the extraction yield and bioactivity of the compounds, marking a significant advancement in pharmaceutical and food industries (Dheyab et al., 2021).

Electrochemical Synthesis The use of DESs in the electrochemical synthesis of conducting polymers opens new possibilities in material science. By influencing the polymerization process, DESs can affect the properties of the resulting polymers, potentially leading to cost reductions and environmental benefits in the production of conducting materials (Golgovici et al., 2020).

Mechanism of Action

Target of Action

Des(methoxycarbonyl) Febantel is an anthelmintic agent . It primarily targets fumarate reductase , a key enzyme in the metabolic pathways of many parasites . This enzyme plays a crucial role in the energy production of these organisms, making it an effective target for anthelmintic drugs .

Mode of Action

This compound acts by inhibiting the activity of fumarate reductase . This inhibition disrupts the energy production of the parasites, leading to their immobilization and eventual death . The compound’s action is specific to the parasites, making it a safe and effective treatment for parasitic infections .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the energy production pathway of the parasites . By inhibiting fumarate reductase, the compound disrupts the conversion of fumarate to succinate, a critical step in the parasites’ energy production . This disruption leads to energy depletion in the parasites, resulting in their immobilization and death .

Pharmacokinetics

It is known that the compound is a prodrug of febantel . After oral administration, it is rapidly converted to the active metabolite febantel sulfone .

Result of Action

The primary result of this compound’s action is the effective treatment of parasitic infections . By disrupting the energy production of the parasites, the compound leads to their immobilization and death . This results in the clearance of the parasites from the host organism, alleviating the symptoms of the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Future Directions

The future directions of Des(methoxycarbonyl) Febantel could involve the search for new polymorphic forms of Febantel . This could potentially lead to the development of more effective and safer anthelmintic agents.

properties

IUPAC Name

methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-25-11-16(23)20-15-10-13(27-12-6-4-3-5-7-12)8-9-14(15)21-17(19)22-18(24)26-2/h3-10H,11H2,1-2H3,(H,20,23)(H3,19,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUWUQNLCHLEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(N)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524196
Record name Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92088-58-9
Record name Methyl ((2-((methoxyacetyl)amino)-4-(phenylthio)phenyl)carbamimidoyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092088589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL ((2-((METHOXYACETYL)AMINO)-4-(PHENYLTHIO)PHENYL)CARBAMIMIDOYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTX7AE9FC4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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